Cas no 17599-61-0 (Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-)

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- is an organosilicon compound featuring a reactive imine group bonded to a trimethylsilyl moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a precursor for silicon-containing intermediates or protecting groups. The trimethylsilyl group enhances stability and influences steric and electronic properties, while the phenylmethylene moiety offers versatility in further functionalization. Its applications include use in cross-coupling reactions, hydrosilylation, and as a building block for advanced materials. The compound's balanced reactivity and stability make it suitable for controlled synthetic transformations under mild conditions. Proper handling under inert atmospheres is recommended due to potential sensitivity to moisture and air.
Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- structure
17599-61-0 structure
Product name:Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-
CAS No:17599-61-0
MF:C10H15NSi
MW:177.3183
CID:122439
PubChem ID:329762124

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-
    • (E)-1-phenyl-N-trimethylsilylmethanimine
    • (Benzylidene)(trimethylsilyl)amine
    • 1,1,1-trimethyl-N-(phenylmethylene)-silanamine
    • benzaldehyde N-trimethylsilylimine
    • benzylidene-trimethylsilanyl-amine
    • N-(benzylidene)-N-(1,1,1-trimethylsilyl)amine
    • N-[(E)-Phenylmethylidene]-N-[(E)-trimethylsilyl]amine
    • N-benzylidene(trimethylsilyl)amine
    • N-Trimethylsilylbenzaldimine
    • Silanamine,N-benzylidene-1,1,1-trimethyl
    • [1-PHENYL-METHYLIDENE]-TRIMETHYLSILANYL-AMINE
    • N-Trimethylsilylbenzaldimine 95%
    • Silanamine, 1,1,1-trimethyl-N-(phenylmethylene)-
    • N-Trimethylsilylbenzaldimine, 95%
    • J-011153
    • N-[(E)-Phenylmethylidene]-N-[(E)-trimethylsilyl]amine #
    • Silanamine, N-benzylidene-1,1,1-trimethyl-
    • 17599-61-0
    • DTXSID50430616
    • ATGAAABKKYCMRZ-PKNBQFBNSA-N
    • MDL: MFCD00463605
    • Inchi: InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+
    • InChI Key: ATGAAABKKYCMRZ-PKNBQFBNSA-N
    • SMILES: C[Si](C)(C)/N=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 177.09700
  • Monoisotopic Mass: 177.097376017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4Ų

Experimental Properties

  • Density: 0.85+/-0.1 g/mL at 25 °C
  • Boiling Point: 50-60 °C
  • Flash Point: Fahrenheit: 118.4 ° f
    Celsius: 48 ° c
  • Refractive Index: n20/D 1.521
  • PSA: 12.36000
  • LogP: 2.94040

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:2
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26
  • Risk Phrases:R10

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
699322-5G
Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-
17599-61-0
5g
¥1295.38 2023-11-27
SHENG KE LU SI SHENG WU JI SHU
sc-228744-5g
N-Trimethylsilylbenzaldimine,
17599-61-0
5g
¥564.00 2023-09-05
A2B Chem LLC
AA94841-5g
Silanamine, 1,1,1-trimethyl-N-(phenylmethylene)-
17599-61-0 95%
5g
$120.00 2024-04-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
699322-25G
Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-
17599-61-0
25g
¥6153.03 2023-11-27
SHENG KE LU SI SHENG WU JI SHU
sc-228744-5 g
N-Trimethylsilylbenzaldimine,
17599-61-0
5g
¥564.00 2023-07-10
A2B Chem LLC
AA94841-25g
Silanamine, 1,1,1-trimethyl-N-(phenylmethylene)-
17599-61-0 95%
25g
$413.00 2024-04-20

Silanamine,1,1,1-trimethyl-N-(phenylmethylene)- Related Literature

Additional information on Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-

Introduction to 1,1,1-Trimethyl-N-(Phenylmethylene)Silanamine (CAS No. 17599-61-0)

The compound 1,1,1-trimethyl-N-(phenylmethylene)silanamine (CAS No. 17599-61-0) is a significant chemical entity with diverse applications in the fields of organic synthesis and materials science. This silanamine derivative has garnered attention due to its unique structural properties and reactivity. The molecule consists of a trimethylsilyl group attached to an amine moiety, with a phenylmethylene substituent that imparts additional functionality. Its structure allows for versatile reactivity, making it a valuable tool in modern chemical research and industrial processes.

Recent studies have highlighted the potential of silanamines as catalysts in asymmetric synthesis. For instance, researchers have explored the use of trimethylsilyl-substituted silanamines in enantioselective reactions, demonstrating their ability to induce high levels of enantioselectivity in various substrates. This advancement underscores the importance of understanding the stereochemical properties of trimethyl-N-(phenylmethylene)silanamine in catalytic applications.

The synthesis of trimethyl-N-(phenylmethylene)silanamine typically involves the reaction of trimethylsilyl chloride with amines under specific conditions. The phenylmethylene group is introduced via a Schiff base formation step, which enhances the stability and reactivity of the compound. This method ensures high purity and controlled functionality, making it suitable for advanced chemical transformations.

In terms of physical properties, trimethyl-N-(phenylmethylene)silanamine exhibits a low melting point and moderate solubility in organic solvents. Its thermal stability is another key attribute, allowing it to be used in high-temperature reactions without decomposition. These characteristics make it an ideal candidate for applications in polymer chemistry and catalysis.

Recent research has also focused on the use of trimethylsilyl-substituted silanamines as precursors for the synthesis of novel materials. For example, scientists have utilized these compounds to develop advanced silicon-based polymers with improved mechanical and electronic properties. The incorporation of the phenylmethylene group into the silanamine framework has been shown to enhance the polymer's stability and conductivity.

Moreover, the reactivity of trimethyl-N-(phenylmethylene)silanamine has been explored in cross-coupling reactions. Studies have demonstrated its ability to act as a ligand in palladium-catalyzed couplings, facilitating efficient bond formation between organic fragments. This application highlights its potential in drug discovery and fine chemical synthesis.

In conclusion, trimethyl-N-(phenylmethylene)silanamine (CAS No. 17599-61-0) is a versatile compound with a wide range of applications in modern chemistry. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its role in advancing chemical science is expected to grow significantly.

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